molecular formula C14H16N2O4 B11131525 methyl 3-{[2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl]amino}propanoate

methyl 3-{[2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl]amino}propanoate

Cat. No.: B11131525
M. Wt: 276.29 g/mol
InChI Key: FBJTVOFHPOJLCK-UHFFFAOYSA-N
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Description

methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate , is an organic compound with the chemical formula C₁₁H₁₀O₃. It appears as a colorless liquid with a distinctive odor. At room temperature, it remains stable and exhibits good solubility in various organic solvents such as ethanol and ethyl acetate .

Preparation Methods

The synthesis of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is complex and typically involves multiple steps in organic chemistry laboratories. Here are the key steps:

  • Starting Materials:
    • Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
    • Cinnamic acid methyl ester
    • Methanol
    • Iodomethane
    • Dimethyl carbonate
    • 2-Naphthol
    • 1-Tetralone
  • Synthetic Routes:
    • The compound can be synthesized through various organic reactions, including esterification, cyclization, and reduction.
    • Specific laboratory equipment and conditions are required for these multi-step reactions.

Chemical Reactions Analysis

    Reactivity: Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate participates in several reactions

    Common Reagents and Conditions:

Scientific Research Applications

    Organic Synthesis: Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate serves as an intermediate or reagent in organic synthesis.

    Coordination Chemistry: It is used in the synthesis of coordination complexes.

    Medicinal Chemistry: Researchers explore its potential as a drug scaffold.

Mechanism of Action

  • The compound’s mechanism of action depends on its specific application. It may interact with molecular targets or pathways relevant to its use.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features compared to other related compounds.

    Similar Compounds:

Properties

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

methyl 3-[[2-(3-oxo-1,2-dihydroisoindol-1-yl)acetyl]amino]propanoate

InChI

InChI=1S/C14H16N2O4/c1-20-13(18)6-7-15-12(17)8-11-9-4-2-3-5-10(9)14(19)16-11/h2-5,11H,6-8H2,1H3,(H,15,17)(H,16,19)

InChI Key

FBJTVOFHPOJLCK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNC(=O)CC1C2=CC=CC=C2C(=O)N1

Origin of Product

United States

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